Diamminetetrachloroplatinum

Description

Historical Context of Platinum Coordination Chemistry in Academic Inquiry

The study of platinum coordination compounds has been a cornerstone in the development of modern inorganic chemistry. One of the earliest significant observations dates back to 1597, when Andreas Libavius described the formation of a blue-colored substance, now known to be a copper-ammonia complex, when lime water containing sal ammoniac came into contact with brass. britannica.com However, the systematic study of coordination chemistry is often considered to have begun with the work of French chemist B.M. Tassaert in 1798, who observed that ammoniacal solutions of cobalt chloride developed a brownish mahogany color. britannica.com This discovery was pivotal as it demonstrated that two stable compounds could combine to form a new, distinct chemical entity. britannica.com

Throughout the 19th century, numerous other coordination complexes were discovered, leading to various theories about their structure and bonding. britannica.com Among the most influential was the "chain theory" proposed by Christian Wilhelm Blomstrand and further developed by Sophus Mads Jørgensen. britannica.com Jørgensen's extensive experimental work laid the foundation for Alfred Werner's revolutionary coordination theory in 1893. britannica.comresearchgate.net Werner, a Swiss chemist and Nobel laureate, proposed the octahedral configuration for transition metal complexes, a concept that remains central to the field. wikipedia.org His research on cobalt and platinum complexes, including his explanation of isomerism, fundamentally shaped our understanding of coordination chemistry. wikipedia.orgmatthey.comlibretexts.org Werner's work with platinum compounds, such as those with the general formula PtCl4·nNH3, was instrumental in establishing the concept of coordination numbers. libretexts.orgelsevier.es

Significance of Platinum(IV) Complexes in Coordination Chemistry and Bioinorganic Research

Platinum(IV) complexes hold a significant position in both coordination chemistry and the interdisciplinary field of bioinorganic research. These octahedral complexes are kinetically more inert compared to their square planar platinum(II) counterparts, a property that reduces the likelihood of unwanted reactions in biological systems. nih.govnih.gov This stability allows Pt(IV) compounds to be investigated as prodrugs, which can be activated by reduction to the more reactive Pt(II) form within the cellular environment. nih.govresearchgate.netacs.org

The octahedral geometry of platinum(IV) complexes offers the advantage of having two additional axial ligands that can be modified to fine-tune the compound's properties. nih.gov By altering these axial ligands, researchers can influence factors such as solubility, lipophilicity, and reduction potential, thereby potentially enhancing cellular uptake and selectivity for target cells. nih.govresearchgate.net This has led to extensive research into platinum(IV) complexes as potential anticancer agents, with the goal of developing compounds with improved efficacy and reduced side effects compared to established platinum-based drugs like cisplatin (B142131). nih.govbenthamdirect.comnih.govresearchgate.net The study of how these complexes interact with biomolecules, such as DNA and proteins, is a key area of bioinorganic research. benthamdirect.com

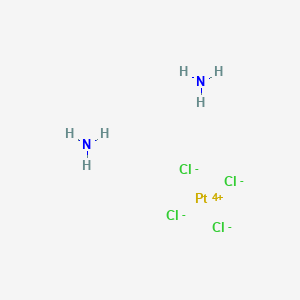

Fundamental Chemical Identity of Diamminetetrachloroplatinum(IV)

This compound(IV) is a specific coordination compound that serves as a key example in the study of platinum(IV) chemistry. Its chemical formula is [Pt(NH₃)₂Cl₄]. pressbooks.pubopenstax.orglibretexts.orgjove.commedmuv.comhawaii.edu

Oxidation State and Coordination Environment of Platinum

The platinum center has a coordination number of six, meaning it is bonded to six ligands. openstax.orglibretexts.orghawaii.edu These ligands—four chloride ions and two ammonia (B1221849) molecules—are arranged around the central platinum ion in an octahedral geometry. nih.govchemrxiv.org This octahedral structure is characteristic of many platinum(IV) complexes. nih.govchemrxiv.orgbohrium.com

Isomeric Forms and Stereochemical Considerations in this compound(IV)

Due to the arrangement of the two ammine and four chloride ligands around the central platinum atom, this compound(IV) can exist as two geometric isomers: cis and trans. pressbooks.pubnih.govamericanelements.com

In the cis-diamminetetrachloroplatinum(IV) isomer, the two ammine ligands are positioned adjacent to each other in the octahedral structure, at a 90-degree angle relative to the central platinum atom. pressbooks.pub

In the trans-diamminetetrachloroplatinum(IV) isomer, the two ammine ligands are located on opposite sides of the platinum atom, at a 180-degree angle to each other. researchgate.net

These distinct spatial arrangements result in different physical and chemical properties for the two isomers. pressbooks.pub The existence of such isomers was a key piece of evidence that supported Alfred Werner's coordination theory and the concept of octahedral geometry in these types of complexes. libretexts.org

Data Tables

Table 1: Properties of this compound(IV) Isomers

| Property | cis-Diamminetetrachloroplatinum(IV) | trans-Diamminetetrachloroplatinum(IV) |

| CAS Number | 16893-05-3 sigmaaldrich.com | 16893-06-4 americanelements.comchemscene.com |

| Molecular Formula | Pt(NH₃)₂Cl₄ sigmaaldrich.com | Cl₄H₆N₂Pt chemscene.com |

| Molecular Weight | 370.95 g/mol sigmaaldrich.com | 370.96 g/mol chemscene.com |

| Appearance | Powder sigmaaldrich.com | - |

| Melting Point | >300 °C sigmaaldrich.com | - |

Structure

2D Structure

Properties

CAS No. |

16893-05-3 |

|---|---|

Molecular Formula |

Cl4H4N2Pt |

Molecular Weight |

368.9 g/mol |

IUPAC Name |

azanide;tetrachloroplatinum(2+) |

InChI |

InChI=1S/4ClH.2H2N.Pt/h4*1H;2*1H2;/q;;;;2*-1;+6/p-4 |

InChI Key |

RFNNCHFCDUQKFT-UHFFFAOYSA-J |

SMILES |

N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |

Canonical SMILES |

[NH2-].[NH2-].Cl[Pt+2](Cl)(Cl)Cl |

Other CAS No. |

16949-90-9 16893-05-3 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Synonyms |

cis-DTP diamminetetrachloroplatinum(II) diamminetetrachloroplatinum(II), (cis)-isomer diamminetetrachloroplatinum(II), (trans)-isomer tetrachlorodiammineplatinum(II) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diamminetetrachloroplatinum Iv

Conventional Synthetic Routes to Diamminetetrachloroplatinum(IV)

The synthesis of this compound(IV) and other platinum(IV) complexes is often achieved through the oxidation of platinum(II) precursors. csic.es This approach is a cornerstone of platinum coordination chemistry. csic.es

Ligand Substitution Reactions in Platinum Coordination Chemistry

Ligand substitution reactions are a versatile method for synthesizing a variety of platinum(IV) complexes. rsc.orgrsc.org By selecting appropriate labile ligands on a platinum(IV) center, new complexes can be formed by replacement with other molecules or ions. rsc.org For instance, alcohols can displace labile trifluoroacetato ligands in the presence of a base to form new alkoxido platinum(IV) complexes. rsc.org This highlights the principle of using ligand exchange to introduce new functionalities to the platinum core.

The stability of the resulting platinum(IV) complex is influenced by the nature of the ligands. For example, axial alkoxido ligands have been shown to enhance the hydrolytic and reductive stability of platinum(IV) complexes compared to carboxylato ligands. rsc.org The choice of solvent and reaction conditions, such as pH, is also critical. In some syntheses, maintaining a specific pH is necessary to prevent the decomposition of the platinum complexes to metallic platinum. rsc.org

Targeted Synthesis of Specific Isomers (cis- and trans-Diamminetetrachloroplatinum(IV))

The spatial arrangement of ligands around the central platinum atom gives rise to geometric isomers, namely cis- and trans-diamminetetrachloroplatinum(IV). The synthesis of these specific isomers is crucial as their chemical and biological properties can differ significantly.

The synthesis of cis-diamminetetrachloroplatinum(IV) can be achieved through the oxidative halogenation of cisplatin (B142131) (cis-diamminedichloroplatinum(II)). crystallography.net This process involves the addition of chlorine to the platinum(II) complex, which oxidizes the platinum center from +2 to +4 and adds two chloride ligands to the axial positions.

Trans-diamminetetrachloroplatinum(IV) is another important isomer. chemscene.comchemimpex.com Its synthesis would typically start from the corresponding trans-platinum(II) precursor, followed by an oxidation step, similar to the synthesis of the cis-isomer. The distinct stereochemistry of the starting material dictates the geometry of the final platinum(IV) product.

Precursor Compounds and Their Role in this compound(IV) Synthesis

The synthesis of this compound(IV) relies heavily on the availability and purity of appropriate platinum(II) and platinum(IV) starting materials. rsc.org

Preparation of Platinum(II) and Platinum(IV) Starting Materials

Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and potassium hexachloroplatinate(IV) (K₂[PtCl₆]) are common starting materials for the synthesis of platinum complexes. rsc.orggoogle.com For example, K₂[PtCl₄] can be reacted with a 1,2-cyclohexanediamine (B1199290) isomer to form an intermediate which can then be further processed. google.com The synthesis of platinum(II) complexes often involves the reaction of K₂[PtCl₄] with the desired ligands in an aqueous solution. rsc.org

The preparation of platinum(IV) starting materials can involve the oxidation of platinum(II) compounds. csic.es For instance, dihydroxidoplatinum(IV) precursors can be carboxylated to produce a wide array of carboxylato complexes. rsc.org The choice of oxidizing agent, such as chlorine or hydrogen peroxide, is a key factor in these synthetic transformations. rsc.org

| Starting Material | Product | Reagents/Conditions |

| cis-Diamminedichloroplatinum(II) (Cisplatin) | cis-Diamminetetrachloroplatinum(IV) | Oxidative halogenation (e.g., with Cl₂) crystallography.net |

| Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) | cis-Dichloro(trans-(-)-1,2-cyclohexanediamine)platinum(II) | trans-(-)-1,2-cyclohexanediamine in deoxygenated water google.com |

| K₂[PtCl₄] or K₂[PtCl₆] | Platinum(II) and Platinum(IV) complexes with ethylenediamine (B42938) derivatives | Unsymmetrical ethylene- or propylenediamine derivatives rsc.org |

| Platinum(II) precursors | Platinum(IV) complexes | Oxidation with halogens (Cl₂, Br₂, I₂) or other oxidizing agents csic.es |

Advanced Synthetic Strategies and Methodological Refinements

Research in the field continues to produce advanced synthetic strategies and refinements to existing methods. These advancements aim to improve yield, purity, and the diversity of accessible platinum(IV) complexes. For example, the use of N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxypyrrolidine-2,5-dione (NHS) has been employed in the synthesis of platinum(IV) complexes with activated fenamate ligands. researchgate.net

Structural Elucidation and Spectroscopic Characterization of Diamminetetrachloroplatinum Iv

Crystallographic Investigations (X-ray Diffraction Analysis)

Octahedral Geometry and Ligand Arrangement in Pt(IV) Complexes

Platinum(IV) complexes, which have a d6 electron configuration, consistently exhibit an octahedral geometry. libretexts.orgnih.govsarthaks.com This geometric arrangement is a consequence of the d2sp3 or sp3d2 hybridization of the central platinum atom, which results in a coordination number of six. sarthaks.com The octahedral structure provides stability to the complex, making Pt(IV) compounds generally more inert to ligand substitution reactions compared to their square-planar Pt(II) counterparts. libretexts.orgnih.gov

In an octahedral complex, the six ligands are positioned at the vertices of an octahedron around the central platinum ion. nih.gov These ligands are categorized as either equatorial or axial. The four equatorial ligands lie in a plane with the platinum atom, while the two axial ligands are positioned above and below this plane. nih.gov This specific arrangement of ligands is crucial in determining the chemical and biological properties of the complex. nih.gov

Isomeric Structural Analysis of Diamminetetrachloroplatinum(IV)

This compound(IV) can exist as two geometric isomers: cis-diamminetetrachloroplatinum(IV) and trans-diamminetetrachloroplatinum(IV). uq.edu.auhawaii.edu The distinction between these isomers lies in the spatial arrangement of the ammine (NH₃) and chloro (Cl) ligands around the central platinum ion.

In the cis isomer, the two ammine ligands are adjacent to each other, occupying positions on the same side of the platinum center. hawaii.edu In contrast, the trans isomer has the two ammine ligands positioned on opposite sides of the platinum ion. researchgate.net X-ray diffraction analysis is a definitive method to distinguish between these isomers, providing precise structural data for each. researchgate.net The specific isomeric form of the complex can significantly influence its chemical reactivity and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Platinum(IV) Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and non-destructive technique used for the structural elucidation of chemical compounds. rsc.org It provides detailed information about the chemical environment of NMR-active nuclei within a molecule. rsc.org For platinum(IV) complexes, NMR is particularly valuable for determining structure, conformation, and dynamics in solution. huji.ac.il

Time-Dependent NMR for Reaction Monitoring

Time-dependent NMR spectroscopy is a powerful tool for studying the kinetics and mechanisms of chemical reactions in real-time. rsc.orgacs.org For platinum(IV) complexes, this technique can be used to monitor processes such as ligand exchange or reduction to Pt(II) species. rsc.org By acquiring a series of NMR spectra over time, changes in the concentrations of reactants, intermediates, and products can be tracked. rsc.orgresearchgate.net This allows for the determination of reaction rates and provides insights into the reaction pathway. rsc.org For example, ¹H NMR can be used to follow the release of axial ligands during the reduction of a Pt(IV) complex. rsc.org

Infrared (IR) Spectroscopy in the Study of this compound(IV)

Infrared (IR) spectroscopy is a technique used to identify chemical compounds based on how they absorb infrared radiation. It is particularly useful for identifying the functional groups present in a molecule. In the context of this compound(IV), IR spectroscopy provides valuable information about the vibrations of the platinum-ligand bonds. nih.govacs.org

The IR spectrum of this compound(IV) exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the Pt-N and Pt-Cl bonds. researchgate.netcdnsciencepub.com The frequencies of these vibrations are sensitive to the geometry of the complex. For instance, the number of observed Pt-Cl stretching bands can help distinguish between the cis and trans isomers. researchgate.netle.ac.uk In general, cis isomers will show more IR-active bands than the more symmetric trans isomers. le.ac.uk

A study of various platinum(IV) ammine complexes provided the following assignments for skeletal stretching vibrations in the far-infrared region: researchgate.net

| Compound Type | Pt-N Stretch (cm⁻¹) | Pt-Cl Stretch (cm⁻¹) |

| [Pt(NH₃)₅Cl]³⁺ | ~581 | ~377 |

| mer-[Pt(NH₃)₃Cl₃]⁺ | - | ~352 |

| [Pt(NH₃)Cl₅]⁻ | - | ~330 |

These vibrational frequencies are indicative of the strength and nature of the platinum-ligand bonds. For example, the recorded IR spectrum of cis-diamminetetrachloroplatinum(IV) shows characteristic bands at various wavenumbers, including those associated with Pt-N and Pt-Cl vibrations. nih.gov

Vibrational Analysis of Ammine and Chloro Ligands

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding and structure of coordination complexes like this compound(IV). The vibrational modes of the ammine (NH₃) and chloro (Cl) ligands are particularly informative.

In the context of platinum(IV) ammine complexes, IR spectroscopy reveals characteristic absorption bands. For instance, the synthesis and characterization of novel platinum(IV) complexes derived from ethylenediamine (B42938) or propylenediamine derivatives have been effectively accomplished using IR spectroscopy, which highlights distinctive absorption bands. rsc.org The study of platinum complexes with ligands such as 3-acetylpyridine (B27631) and 4-acetylpyridine (B144475) also relies on IR and NMR spectroscopy for characterization. researchgate.net

The reduction of cis-[Pt(NH₃)₂Cl₄] can be followed using techniques that are sensitive to the vibrational modes of the ligands, providing insights into the reaction mechanism. researchgate.net Changes in the vibrational spectra can indicate the cleavage of Pt-Cl bonds and the retention or modification of the Pt-NH₃ bonds during chemical transformations.

Mass Spectrometry (MS) Techniques for Complex Characterization

Mass spectrometry is indispensable for determining the molecular weight and elucidating the fragmentation patterns of platinum complexes, thereby confirming their identity and providing structural clues.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique particularly well-suited for analyzing thermally labile and non-volatile coordination compounds like this compound(IV). nih.govcore.ac.uk It allows for the transfer of ions from solution to the gas phase with minimal decomposition. chempap.org This technique has been successfully used to characterize a variety of platinum(II) and platinum(IV) complexes. rsc.orgresearchgate.net

In studies of platinum(IV) prodrugs, ESI-MS is crucial for identifying the reduction products. rsc.org For example, the reduction of trans-[Pt(NH₃)₂Cl₄] by thiol-containing amino acids has been characterized using ESI high-resolution mass spectrometry. researchgate.net The technique can also be used to identify impurities in synthetic preparations of platinum complexes. chempap.org The negative-ion mode of ESI-MS has been used to identify species such as [M-H]⁻ in platinum carbamate (B1207046) complexes. acs.org

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry is another effective technique for the analysis of non-volatile and thermally unstable coordination complexes. nih.govacs.org It has been successfully employed for the characterization of platinum complexes in aqueous solutions. rsc.orgrsc.org FAB-MS can provide structurally significant ions, even for highly insoluble compounds. nih.gov Both positive and negative ionization modes can be utilized to obtain valuable structural information. nih.gov For instance, [M-H]⁻ ions have been observed in the FAB mass spectra of certain platinum complexes. nih.gov The technique has also been documented in the characterization of electrolysis products of platinum electrodes, which included cis-diamminetetrachloroplatinum(IV). whiterose.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy in Platinum(IV) Complex Studies

UV-Visible spectroscopy is a fundamental technique for studying the electronic transitions in transition metal complexes. For platinum(IV) complexes like this compound(IV), the UV-Vis spectrum is dominated by intense ligand-to-metal charge transfer (LMCT) bands. rsc.orgmdpi.com

The reduction of Pt(IV) complexes can be conveniently monitored by observing the decrease in the intensity of their LMCT bands. rsc.org This is because the resulting Pt(II) species have less intense and blue-shifted LMCT bands. rsc.org The wavelength and intensity of these bands are influenced by the nature of the ligands and the geometry of the complex. rsc.org For example, complexes with electron-withdrawing ligands tend to have faster reduction rates. rsc.org While UV-Vis spectroscopy is a rapid and non-destructive method, it is not suitable for monitoring reactions in complex biological media due to interference from biomolecules. rsc.orgmdpi.com

Ligand-to-Metal Charge Transfer (LMCT) Band Analysis

The electronic spectrum of this compound(IV) is characterized by prominent LMCT bands, which arise from the transfer of an electron from a ligand-based orbital to a vacant d-orbital on the platinum(IV) center. rsc.orglibretexts.org These transitions are typically very intense. libretexts.org

The energy of the LMCT bands is sensitive to the nature of both the metal and the ligands. sci-hub.se For a given metal, the energy of the LMCT band generally increases as the ligand becomes less easily oxidized. sci-hub.se For instance, the energy of the charge transfer band for halide ligands increases in the order I⁻ < Br⁻ < Cl⁻. sci-hub.se The oxidation state of the metal also plays a crucial role; higher oxidation states lead to lower energy LMCT transitions. sci-hub.se In Pt(IV) complexes, the LMCT bands are more intense and red-shifted compared to their Pt(II) counterparts. rsc.orgmdpi.com This is attributed to the greater electron deficiency and the presence of two vacant d-orbitals in Pt(IV). rsc.org The specific positions of these bands can provide insights into the electronic structure of the complex. For example, some Pt(IV) complexes exhibit low-energy absorption peaks in the near-visible region. researchgate.net

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Oxidation State Analysis

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides information about the oxidation state and coordination environment of the absorbing atom. lu.senii.ac.jp For platinum complexes, the Pt L₃-edge XANES is particularly useful. cambridge.orgmdpi.com

The XANES spectra of Pt(IV) complexes exhibit significantly higher white-line intensities compared to Pt(II) species. rsc.orgnih.gov This difference arises because Pt(IV) has a d⁶ electronic configuration with more vacancies in the 5d orbitals compared to the d⁸ configuration of Pt(II). rsc.org This distinct difference allows for the quantitative determination of the relative proportions of Pt(II) and Pt(IV) in a mixture, which is invaluable for monitoring the reduction of Pt(IV) prodrugs in various environments, including within cancer cells. nih.govnih.govacs.org The energy position of the absorption edge also shifts to higher energies with an increasing oxidation state. mdpi.comrsc.org

The shape and features of the XANES spectrum act as a "fingerprint" for the coordination geometry and the types of ligands surrounding the platinum atom. lu.seacs.org Theoretical modeling of XANES spectra can further aid in the detailed structural interpretation. cambridge.org

Monitoring Oxidation State Changes and Reduction Rates

The platinum in this compound(IV) exists in a +4 oxidation state. libretexts.org However, this can change through reduction processes, a key aspect of its chemical reactivity. Various techniques are employed to monitor these changes and determine the rates at which they occur.

The rate of reduction is also influenced by factors such as pH and temperature. For example, the reduction of trans-diamminetetrachloroplatinum(IV) by L-cysteine and DL-homocysteine has been studied across a wide pH range, revealing the pH-dependent nature of the reaction rates. researchgate.net Temperature-dependent kinetic studies on the reduction of cis-diamminetetrachloroplatinum(IV) by hydrated electrons have also been conducted, allowing for the determination of activation energies for the reduction process. allenpress.com

Several advanced spectroscopic techniques are utilized to monitor the oxidation state of platinum in real-time. X-ray Absorption Near Edge Spectroscopy (XANES) is a powerful tool for this purpose. rsc.org The XANES spectra of Pt(II) and Pt(IV) species exhibit distinct differences, particularly in the intensity of the L3 edge, which is significantly higher for Pt(IV) due to a greater number of unoccupied d-orbitals. rsc.org This allows for the quantitative assessment of the relative proportions of Pt(II) and Pt(IV) states during a reaction. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique. rsc.org The chemical shift of the platinum nucleus is sensitive to its oxidation state, with differences of thousands of ppm observed between Pt(+2) and Pt(+4). rsc.org By monitoring these changes in the NMR spectrum, researchers can track the reduction of the Pt(IV) complex. rsc.org

The following table provides a summary of second-order rate constants for the reduction of cis-diamminetetrachloroplatinum(IV) by various reductants.

| Reductant | Temperature (°C) | pH | Second-Order Rate Constant (k') (M⁻¹s⁻¹) |

| Hydrated Electron | 3.3 | - | (2.34 ± 0.01) × 10¹⁰ |

| Hydrated Electron | 28.5 | - | (4.90 ± 0.06) × 10¹⁰ |

| Hydrated Electron | 37.0 | - | (5.25 ± 0.12) × 10¹⁰ |

| L-ascorbic acid (Asc) | 37.0 | 7.40 | Reactivity is less than thiols |

| L-cysteine (Cys) | 37.0 | 7.40 | Highest reactivity among tested thiols |

| L-glutathione (GSH) | 37.0 | 7.40 | Reactivity is less than Cys but greater than Hcy |

| DL-homocysteine (Hcy) | 37.0 | 7.40 | Reactivity is less than GSH but greater than Asc |

Data compiled from multiple research findings. researchgate.netrsc.orgallenpress.com

Complementary Analytical Techniques (e.g., Elemental Analysis, HPLC)

To gain a comprehensive understanding of this compound(IV), a suite of complementary analytical techniques is employed alongside spectroscopic methods. These techniques provide crucial information on the elemental composition and purity of the compound, as well as its behavior in solution.

Elemental Analysis is a fundamental technique used to determine the elemental composition of a synthesized compound. core.ac.ukresearchgate.net This analysis confirms the empirical formula of this compound(IV) by quantifying the percentage of platinum, nitrogen, chlorine, and hydrogen. This is essential for verifying the successful synthesis of the target molecule and ensuring its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of platinum complexes. rsc.orguniovi.es Reversed-phase HPLC (RP-HPLC) is particularly valuable for monitoring the reduction of Pt(IV) complexes. rsc.org This method allows researchers to separate the Pt(IV) complex from its reduction products, enabling the quantification of the reduction rate and the identification of the resulting species. rsc.org The high sensitivity of HPLC allows for these measurements to be performed with very small amounts of the complex, typically in the micromolar concentration range. rsc.org By integrating the peak areas corresponding to the Pt(IV) complex at different time intervals, the reduction half-life can be accurately calculated. rsc.org

The following table summarizes key analytical techniques and their applications in the study of this compound(IV).

| Analytical Technique | Application | Information Obtained |

| Elemental Analysis | Verification of compound identity and purity. | Percentage composition of Pt, N, Cl, H. core.ac.ukresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Monitoring reduction kinetics and product formation. | Separation and quantification of Pt(IV) and its reduction products; determination of reduction half-life. rsc.org |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Quantification of platinum content in various samples. | Precise measurement of platinum concentration. core.ac.ukuniovi.es |

| Mass Spectrometry (e.g., ESI-MS) | Characterization of reaction products. | Identification of species formed during reduction reactions. researchgate.net |

These complementary techniques, when used in conjunction with spectroscopic methods, provide a detailed and robust characterization of this compound(IV), from its fundamental composition to its dynamic chemical behavior.

Coordination Chemistry and Reactivity of Diamminetetrachloroplatinum Iv

Kinetic Inertness and Stability of Platinum(IV) Complexes

Platinum(IV) complexes, characterized by a d⁶ electron configuration and an octahedral geometry, are notably more kinetically inert compared to their square-planar platinum(II) counterparts. wikipedia.orgacs.orgnih.gov This inherent stability is a crucial attribute, particularly in the context of medicinal chemistry, where Pt(IV) compounds are investigated as prodrugs. The low-spin, six-coordinate structure minimizes the likelihood of premature ligand exchange reactions before the complex reaches its intended target. wikipedia.orgacs.org This resistance to substitution means that Pt(IV) complexes are less likely to be inactivated by reactions with biomolecules in the bloodstream, a common fate for a significant fraction of Pt(II) drugs. nih.govacs.org

Ligand Exchange and Substitution Reactions in Pt(IV) Systems

Consistent with their general kinetic inertness, ligand substitution reactions at platinum(IV) centers are typically slow. nih.govresearchgate.net While Pt(IV) complexes are considered "substitution-inert," these reactions can and do occur, sometimes as a necessary step preceding other transformations, such as reduction. nih.govresearchgate.net For example, studies involving the reaction of Pt(IV) complexes with guanosine-5′-monophosphate (5′-GMP) have shown a mechanism that includes a slow, initial substitution step followed by a more rapid reduction of the platinum center. researchgate.net

The synthesis of novel Pt(IV) compounds often relies on ligand substitution pathways. In one such instance, the first family of Pt(IV) complexes containing phosphorus ylide ligands was synthesized by reacting anionic pentachloro(amine)platinate(IV) precursors with the ylide. This reaction proceeds via the substitution of one of the chloride ligands, demonstrating that the coordination sphere of even stable Pt(IV) complexes can be modified through carefully chosen substitution reactions. acs.org

Table 1: Reactivity of Pt(IV) Complexes

| Complex | Reactant | Reaction Type | Observation | Reference(s) |

| [PtCl₄(bipy)] | 5'-GMP | Substitution followed by reduction | Slow substitution, followed by fast reduction to Pt(II). | researchgate.net |

| [PtCl₄(dach)] | 5'-GMP | Substitution followed by reduction | Slow substitution process. | researchgate.net |

| [PPN][PtCl₅(amine)] | Phosphorus Ylides | Ligand Substitution | Substitution of one chloride ligand to form cis-[PtCl₄(amine)(ylide)]. | acs.org |

The rates and mechanisms of ligand substitution in octahedral Pt(IV) complexes are significantly influenced by the electronic and steric properties of the existing ligands. A key principle governing this reactivity is the trans effect, which describes the labilization of a ligand that is positioned trans to another ligand. wikipedia.orghooghlywomenscollege.ac.in While most extensively studied in square-planar Pt(II) complexes, the trans effect is also operative in octahedral systems. wikipedia.orghooghlywomenscollege.ac.inresearchgate.net

The magnitude of the trans effect follows a well-established series, with ligands like cyanide (CN⁻) and carbon monoxide (CO) having a strong effect, while ligands like ammonia (B1221849) (NH₃) and water (H₂O) have a weak effect. Chloride (Cl⁻) has a greater trans effect than ammonia. wikipedia.org This difference is critical in directing the stereochemical outcome of substitution reactions. For instance, in the synthesis of Pt(IV) complexes containing both amine and chloride ligands, substitution preferentially occurs at the position trans to a chloride rather than trans to an amine, due to the stronger trans-directing ability of the chloride. acs.org This is a kinetic phenomenon, where ligands with a strong trans effect stabilize the transition state of the substitution reaction. hooghlywomenscollege.ac.in Both strong σ-donors and strong π-acceptors are high in the trans effect series, as they can effectively weaken the metal-ligand bond trans to themselves. hooghlywomenscollege.ac.inrsc.org

The trans effect is a cornerstone of stereoselective synthesis in platinum chemistry. By controlling the sequence of ligand introduction, specific isomers can be selectively prepared. rsc.org In octahedral Pt(IV) complexes, the principles of the trans effect dictate the stereochemical outcome of ligand substitution reactions.

A clear demonstration of this is seen in the reaction of [PtCl₅(amine)]⁻ with phosphorus ylides. The substitution of a chloride ligand occurs specifically at the position cis to the amine. This outcome is a direct consequence of the stronger trans effect of the chloride ligands compared to the amine ligand. The chlorides positioned trans to other chlorides are more labile than the chloride trans to the amine, leading to the formation of the cis product. acs.org For some sterically hindered products formed this way, a subsequent cis-to-trans isomerization can be observed in solution. acs.org The stereochemistry of substitution in octahedral complexes can also be influenced by the structure of the reaction intermediate. Dissociative pathways can proceed through square pyramidal or trigonal bipyramidal intermediates, and the geometry of these intermediates can affect whether the final product retains the original stereochemistry or isomerizes. libretexts.org

Redox Chemistry: Reduction Mechanisms of Platinum(IV) to Platinum(II)

The anticancer activity of platinum(IV) complexes is contingent upon their reduction to the cytotoxic platinum(II) form within the cellular environment. nih.govnih.gov This reduction step is a critical activation process, leading to the release of the two axial ligands and the formation of a reactive square-planar Pt(II) species that can then bind to DNA. nih.gov The reduction of cis-diamminetetrachloroplatinum(IV) and related compounds by biologically relevant reducing agents, such as ascorbic acid and thiol-containing molecules like L-cysteine and glutathione (B108866), has been the subject of detailed kinetic studies. researchgate.netdntb.gov.ua

Table 2: Kinetic Data for the Reduction of cis-[Pt(NH₃)₂Cl₄]

| Reductant | Conditions | Kinetic Order | Key Finding | Reference(s) |

| Mesna | 25.0°C, 1.0 M ionic strength | Overall second-order | Reactivity increases significantly when thiol becomes thiolate. | dntb.gov.ua |

| Thioglycolic acid (TGA) | 25.0°C, 1.0 M ionic strength | Overall second-order | Reaction involves all protolytic species of the thiol. | dntb.gov.ua |

| DL-thiolactic acid (TLA) | 25.0°C, 1.0 M ionic strength | Overall second-order | A 1:2 stoichiometry (Pt:Thiol) was observed. | dntb.gov.ua |

| Ascorbic Acid | pH dependent | - | Reduction occurs via parallel pathways involving different ascorbate (B8700270) species. | dntb.gov.ua |

| Glutathione (GSH) | pH dependent | Overall second-order | Reduction of Pt(IV) with axial chlorides occurs via an inner-sphere mechanism. | acs.org |

The reduction of Pt(IV) to Pt(II) can proceed through two primary electron transfer mechanisms: outer-sphere and inner-sphere. wikipedia.orgscirp.org In an outer-sphere mechanism, the electron transfer occurs without a direct covalent bond forming between the Pt(IV) complex and the reductant. Conversely, an inner-sphere mechanism involves the formation of a bridged intermediate that facilitates the electron transfer. scirp.orgcrunchchemistry.co.uk

The choice of mechanism is largely dictated by the nature of the ligands on the Pt(IV) complex. Complexes with ligands that can act as a bridge, such as halides, tend to be reduced via an inner-sphere pathway. researchgate.net In contrast, complexes with axial carboxylato ligands are more likely to be reduced via an outer-sphere mechanism. researchgate.net

For diamminetetrachloroplatinum(IV) and other Pt(IV) complexes with halide ligands, the reduction process is predominantly governed by an inner-sphere electron transfer mechanism. researchgate.netdntb.gov.ua This pathway involves a direct interaction where a ligand on the platinum complex, typically a chloride, forms a covalent bridge with the reducing agent. acs.orgcrunchchemistry.co.uk

Mechanistic Pathways of Electron Transfer

Outer-Sphere Electron Transfer Mechanisms

The reduction of platinum(IV) complexes, a critical step for their activation, can proceed through several mechanisms, including outer-sphere electron transfer. In an outer-sphere mechanism, electrons are transferred from the reductant to the platinum center without the formation of a direct covalent bond between the two species in the transition state. The reactants' coordination shells remain intact during the electron transfer event.

Computational studies have explored the viability of outer-sphere pathways for the reduction of Pt(IV) complexes. For reductants like ascorbic acid, a "base-assisted outer-sphere" mechanism has been proposed. This model suggests that a base in the environment deprotonates the most abundant form of ascorbic acid (the monoanion, HAsc⁻) to generate the highly reactive dianionic form (Asc²⁻). This potent reductant can then transfer two electrons to the Pt(IV) complex through an outer-sphere pathway. While both inner- and outer-sphere mechanisms are considered viable, their relative contributions can depend on the specific reductant and reaction conditions. For instance, some computational analyses suggest that while an outer-sphere mechanism is possible for reduction by ascorbate, an inner-sphere pathway may be kinetically favored.

Role of Reductive Elimination in Pt(IV) Transformations

Reductive elimination is the final, pivotal step in the reduction of Pt(IV) complexes to their corresponding Pt(II) species. This process involves the formal reduction of the metal center by two electrons, coupled with the cleavage of the bonds between the platinum and its two axial ligands, which are subsequently released. For an octahedral d⁶ complex like this compound(IV), this transformation results in a square planar d⁸ Pt(II) complex.

The mechanism of reductive elimination from octahedral Pt(IV) centers often proceeds after the initial dissociation of a ligand, which generates a more reactive five-coordinate intermediate. For the elimination to occur concertedly, the two groups to be eliminated must be positioned cis to one another. In the context of reduction by biological molecules, particularly thiols, reductive elimination is often the culmination of an inner-sphere electron transfer process. This involves a nucleophilic attack by the reductant (e.g., the sulfur atom of a thiol) on an axial chloride ligand of the this compound(IV) complex. This attack forms a transient bridge (e.g., Pt-Cl-S), which facilitates the two-electron transfer to the platinum center and results in the reductive elimination of the two axial chlorides.

Impact of Axial Ligands on Reduction Kinetics and Mechanism

The nature of the ligands, particularly those in the axial positions, has a profound impact on the reduction kinetics and mechanism of Pt(IV) complexes. The rate of reduction is strongly correlated with the electron-withdrawing power of these axial ligands. acs.org More potent electron-withdrawing groups increase the reduction potential of the Pt(IV) center, making the complex easier to reduce and thus accelerating the reaction rate. acs.orgsmolecule.com

Studies comparing a series of Pt(IV) complexes have established a clear trend in reduction rates based on the axial ligand, which generally follows the order: OH⁻ < OCOCH₃⁻ < Cl⁻ < OCOCF₃⁻. acs.org This indicates that this compound(IV), with its two axial chloride ligands, is reduced more rapidly than analogous complexes with hydroxido or acetato ligands. This rapid reduction is a critical factor, as premature reduction in plasma can prevent the compound from reaching its intended target. nih.gov

In addition to electronic effects, steric hindrance from both axial and equatorial ligands can also influence reduction rates. smolecule.com While the axial ligands are eliminated during the reduction, the equatorial ligands, which remain in the final Pt(II) product, can also affect the kinetic inertness of the parent Pt(IV) complex. researchgate.netresearchgate.netresearchgate.net For example, complexes with dicarboxylato equatorial ligands have been found to have slower reduction rates compared to those with dichlorido equatorial ligands. researchgate.netresearchgate.net

Reduction by Biological Reductants and Biomolecules

In a biological environment, Pt(IV) complexes are activated through reduction by endogenous molecules. rsc.orgrsc.org Small-molecule reductants, which are abundant in human plasma and inside cells, are considered to be the primary agents responsible for this transformation. nih.gov These include sulfur-containing amino acids and peptides, as well as ascorbic acid. rsc.orgrsc.org Larger macromolecules such as certain proteins may also contribute to the reduction process. nih.gov

Thiols (e.g., L-Cysteine, L-Glutathione, DL-Homocysteine, Mesna, Thioglycolic Acid, Thiolactic Acid)

Thiols are among the most potent biological reductants of this compound(IV). The reduction by various thiols, including the biologically prevalent L-cysteine (Cys) and L-glutathione (GSH), generally follows second-order kinetics, being first-order with respect to both the Pt(IV) complex and the thiol. rsc.org

The mechanism for the reduction of tetrachloro-Pt(IV) complexes by thiols is widely accepted to be an inner-sphere process. acs.orgrsc.org This pathway involves the formation of a halide-bridged transition state, where the sulfur atom of the thiol attacks one of the axial chloride ligands. This bridging facilitates the two-electron transfer, leading to the reduction of Pt(IV) to Pt(II) and the oxidation of two thiol molecules to form a disulfide, such as cystine.

The reactivity of different thiols varies significantly. At physiological pH (7.4), the general reactivity trend for the reduction of cis-diamminetetrachloroplatinum(IV) is: L-cysteine > L-glutathione > DL-homocysteine. rsc.org The reaction rate is also highly dependent on pH, which is attributed to the deprotonation of the thiol group (RSH) to the more nucleophilic thiolate form (RS⁻). Thiolate anions are vastly more reactive reductants than their corresponding protonated forms, by several orders of magnitude.

Table 1: Second-Order Rate Constants for the Reduction of cis-Diamminetetrachloroplatinum(IV) by Biological Reductants

Ascorbic Acid

Several studies provide strong evidence for a halide-bridged inner-sphere electron transfer mechanism, similar to that seen with thiols. rsc.org This is supported by kinetic analyses over a wide pH range, which show that the reaction rate increases dramatically with pH due to the deprotonation of ascorbic acid (H₂Asc) to its more reactive monoanionic (HAsc⁻) and dianionic (Asc²⁻) forms. rsc.org

Conversely, other investigations, particularly computational studies, have suggested that an outer-sphere mechanism may be preferred for reduction by ascorbate. Furthermore, research has shown that the reduction of this compound(IV) and other similar Pt(IV) complexes by ascorbic acid can be catalyzed by the Pt(II) product of the reaction. This autocatalysis indicates the presence of an additional, more complex pathway where the Pt(II) species may act as a bridge to facilitate electron transfer from ascorbate to the Pt(IV) center.

Other Relevant Biological Reductants

Beyond small-molecule thiols and ascorbic acid, larger biomolecules in the plasma and cellular environment can also play a role in the reduction of Pt(IV) complexes. nih.gov Metalloproteins such as cytochrome c and hemoglobin have been identified as potential reductants. nih.govrsc.org

Studies have shown that cytochrome c can catalyze the reduction of Pt(IV) complexes in the presence of co-reductants like NADH. rsc.orgacs.org In this process, cytochrome c acts as an electron shuttle, transferring reducing equivalents from NADH to the platinum center. This catalytic role can accelerate the activation of the Pt(IV) compound. acs.org The interaction often involves non-covalent binding of the platinum complex near the protein's heme cofactor, which is the site of electron transfer. acs.org While these macromolecules are known to be involved, the detailed kinetic and mechanistic data for their direct reaction with this compound(IV) are less established compared to small-molecule reductants.

Table of Mentioned Compounds

Kinetic Analysis of Reduction Processes

The reduction of this compound(IV) is a critical step in its activation pathway, and its kinetic analysis provides fundamental insights into the mechanism and rate of this transformation.

Determination of Reaction Orders and Rate Constants

The general rate law can be expressed as: Rate = k[Pt(IV)][Reductant]

Where 'k' is the second-order rate constant. The reduction is typically monitored spectrophotometrically by observing the decrease in the ligand-to-metal charge transfer (LMCT) band of the Pt(IV) complex over time. researchgate.net For kinetic measurements, pseudo-first-order conditions are often employed, where the concentration of the reducing agent is in significant excess (at least 10-fold) compared to the platinum complex. researchgate.netrsc.org

The reactivity of this compound(IV) is highly dependent on the nature of the reducing agent. For instance, at physiological pH (7.4) and 37.0 °C, the reactivity of various reductants towards cis-[Pt(NH₃)₂Cl₄] follows the trend: L-ascorbic acid (Asc) < DL-homocysteine (Hcy) < Gly-Cys < L-glutathione (GSH) < L-cysteine (Cys). nih.gov This indicates that thiol-containing molecules are generally more potent reductants of this platinum(IV) complex than ascorbic acid. nih.gov

Table 1: Observed Second-Order Rate Constants (k') for the Reduction of cis-[Pt(NH₃)₂Cl₄] by Various Reductants at pH 7.40 and 37.0 °C

| Reductant | k' (M⁻¹s⁻¹) |

|---|---|

| L-ascorbic acid (Asc) | 0.043 |

| DL-homocysteine (Hcy) | 1.8 |

| Gly-Cys | 5.5 |

| L-glutathione (GSH) | 8.8 |

| L-cysteine (Cys) | 26.6 |

Data sourced from Dalton Transactions, 2016, 45, 11326-11337. nih.gov

pH Dependence of Reaction Rates

The rate of reduction of this compound(IV) exhibits a strong dependence on the pH of the reaction medium, particularly when thiol-containing compounds are the reductants. rsc.orgrsc.org Studies on the reduction of trans-[Pt(NH₃)₂Cl₄] by L-cysteine and DL-homocysteine have shown that the observed second-order rate constant, k', increases significantly as the pH rises from acidic to alkaline conditions (e.g., pH 4.03 to 11.24). rsc.org

Characterization of Intermediate Species in Platinum(IV) Reduction

The reduction of the Pt(IV) center to Pt(II) is accompanied by a change in coordination geometry from octahedral to square planar, which typically involves the detachment of the two axial ligands. rsc.org The mechanism of this two-electron transfer can be classified as either outer-sphere or inner-sphere. rsc.orgmdpi.com

Outer-sphere mechanism : In this pathway, the electron transfer occurs without the formation of a direct bond between the Pt(IV) complex and the reductant.

Inner-sphere mechanism : This pathway involves the formation of a bridged complex or a direct bond between the reductant and the Pt(IV) center, which facilitates electron transfer. rsc.org

In the reduction of this compound(IV) by thiols, the proposed mechanism involves an inner-sphere pathway. rsc.orgrsc.org The rate-determining step is suggested to be the nucleophilic attack of the thiol or thiolate sulfur atom on one of the axial chloride ligands. rsc.org This leads to the formation of a transient chlorothiol or chlorothiolate species (RS-Cl) and a five-coordinate Pt(II) intermediate, which then rapidly rearranges to the final square-planar Pt(II) product. rsc.org

For the reduction by ascorbic acid, evidence suggests the formation of ascorbate-bound platinum(IV) intermediates. nih.gov An internal electron transfer process within this intermediate then leads to the formation of the Pt(II) complex and an ascorbate radical. nih.gov The characterization of these transient species is challenging due to their short lifetimes, but their existence is inferred from kinetic data and product analysis. nih.govrsc.org

Reactions with Purine (B94841) Nucleobases (e.g., 9-Methylxanthine)

The interaction of this compound(IV) with DNA constituents, such as purine nucleobases, is central to its potential biological activity. There has been considerable debate as to whether Pt(IV) complexes must first be reduced to Pt(II) before binding to DNA. researchgate.netub.edu

Studies involving the reaction of Pt(IV) complexes with nucleobases like 9-methylxanthine (B73267), 9-methylhypoxanthine, and guanosine-5′-monophosphate have shown that the nature of the ligands on the Pt(IV) complex and the specific nucleobase determine the reactivity. researchgate.net Interestingly, some research has demonstrated the formation of stable Pt(IV)-nucleobase adducts without prior reduction of the platinum center. ub.edu For example, guanosine-5'-monophosphate (B10773721) can directly attack a Pt(IV) complex, forming an adduct that is stable for weeks. ub.edu This suggests that not all Pt(IV) complexes necessarily act as simple prodrugs and may interact with biological targets directly. researchgate.net Conversely, other studies have shown that the reaction of Pt(IV) complexes like [PtCl₄(dach)] with guanosine (B1672433) or 9-methylguanine (B1436491) does result in the reduction of the metal center to yield Pt(II) complexes. researchgate.net

Catalytic Role of Platinum(II) Species in Pt(IV) Reactions

A key feature of the reactivity of Pt(IV) complexes is the catalytic effect of their Pt(II) analogues. rsc.orgnih.gov The reduction of Pt(IV) complexes, including this compound(IV), is often accelerated by the presence of small amounts of the corresponding Pt(II) species. rsc.orgnih.gov

This catalytic pathway is particularly evident in reactions with nucleobases. The reaction between Pt(IV) complexes and 9-methylxanthine is dramatically accelerated by the addition of the analogous Pt(II) complex. rsc.org For example, adding 10% of a Pt(II) complex can increase the rate of product formation by a factor of 30. rsc.org A similar catalytic effect is observed in the reduction of cis-diamminetetrachloroplatinum(IV) by ascorbic acid, where the addition of cis-diamminedichloroplatinum(II) (cisplatin) accelerates the reaction. nih.gov

The proposed mechanism for this catalysis involves the formation of a chloride-bridged intermediate between the Pt(II) and Pt(IV) complexes. rsc.org This bridge facilitates a two-electron transfer from the Pt(II) center (acting as the reductant) to the Pt(IV) center. The initial Pt(II) complex is oxidized to a transient Pt(IV) species, and the original Pt(IV) complex is reduced to Pt(II). The newly formed Pt(II) can then continue the catalytic cycle. This inner-sphere, Pt(II)-catalyzed pathway can be significantly faster than the direct, uncatalyzed reduction by external reducing agents. rsc.orgrsc.org

Exploration of Chloride Bridging Mechanisms

The reduction of this compound(IV) is a critical step in its activation, and this process is frequently mediated by an inner-sphere electron transfer mechanism involving a chloride bridge. researchgate.netresearchgate.netnih.gov This mechanism is particularly prevalent during reactions with biological reductants containing sulfur, such as cysteine and glutathione. researchgate.netnih.gov

The process begins with the nucleophilic attack by a reductant, typically a sulfur atom from a thiol-containing molecule, on one of the axially coordinated chloride ligands of the octahedral Pt(IV) complex. researchgate.netrsc.org This interaction leads to the formation of a transient bridged intermediate, stylized as Pt-Cl-S. researchgate.netresearchgate.net The formation of this bridge facilitates a two-electron transfer from the reductant to the platinum center. researchgate.net

As the electron transfer proceeds, the Pt-Cl bond within the bridge is cleaved, and the axial chloride ligand is transferred to the reductant, resulting in the reduction of the platinum center from Pt(IV) to Pt(II). nih.govrsc.org This reductive elimination releases the corresponding square planar Pt(II) species and an oxidized reductant species (e.g., a chlorothiol). nih.govrsc.org The coordinated chloride ligand is considered to have a better bridging effect compared to other potential bridging atoms like oxygen from carboxylato ligands. researchgate.net The rate of this reduction is highly dependent on the nature of both the axial and equatorial ligands attached to the platinum core. researchgate.netresearchgate.net For Pt(IV) complexes with two axial chloride ligands, the inner-sphere electron transfer mechanism is the generally accepted pathway. researchgate.net

Detailed kinetic and mechanistic studies on analogous trans-dihalido-Pt(IV) complexes have consistently supported the halide-bridged electron transfer pathway. researchgate.netresearchgate.net The proposed mechanism involves the concurrent attack of all protolytic species of the reductant (like cysteine) on one of the two axial chlorides, each acting as a rate-determining step. researchgate.net

Table 1: Key Features of the Chloride Bridging Mechanism

| Feature | Description |

| Mechanism Type | Inner-sphere electron transfer. researchgate.netnih.gov |

| Initiating Step | Nucleophilic attack by a reductant (e.g., thiol) on an axial chloride ligand. researchgate.netrsc.org |

| Intermediate | Formation of a transient chloride-bridged complex (e.g., Pt-Cl-S). researchgate.net |

| Process | Two-electron transfer from the reductant to the Pt(IV) center, followed by cleavage of the Pt-Cl bond. researchgate.net |

| Products | A reduced Pt(II) complex and an oxidized reductant species. nih.govrsc.org |

| Influencing Factors | The nature of both axial and equatorial ligands significantly affects the reduction rate. researchgate.net |

Photochemical Reactivity and Light-Induced Transformations of this compound(IV)

Photoactivatable platinum(IV) complexes, including derivatives related to this compound(IV), represent a promising strategy in coordination chemistry, offering the potential for spatially controlled activation. researchgate.netresearchgate.net These complexes are designed to be relatively inert and stable in the dark but undergo chemical transformations upon irradiation with light of a specific wavelength, leading to the release of a cytotoxic Pt(II) species. researchgate.netnih.gov

The photochemical reactivity of these Pt(IV) compounds involves light-induced reduction. Irradiation, often with UVA light (e.g., 365 nm), can induce the reduction of the Pt(IV) center to Pt(II), accompanied by the loss of the two axial ligands. nih.gov This photoactivation can significantly enhance the reactivity of the resulting Pt(II) complex. For instance, irradiation can increase the rate and extent of subsequent hydrolysis reactions, where chloride ligands on the Pt(II) product are replaced by water molecules, forming more reactive aqua species. nih.gov

The photophysical and photochemical properties of a platinum complex can be finely tuned by the strategic choice of its ligands. researchgate.net In some advanced systems, photoactive ligands are incorporated into the Pt(IV) complex structure to enhance light absorption and improve the efficiency of the photoreduction process. For example, a boron-dipyrromethene (BODIPY) ligand, acting as a photoabsorber, can be attached at an axial position to create a prodrug that is stable in the dark but is rapidly activated under green light irradiation to release the active Pt(II) drug. researchgate.net Other approaches have explored the use of quantum dots as photosensitizers to achieve effective photoreduction of a Pt(IV) complex. rsc.org

This light-induced activation provides a mechanism for targeting, as the cytotoxic effects are localized to the irradiated area, potentially reducing the systemic toxicity associated with conventional platinum-based drugs. researchgate.net

Table 2: Research Findings on Light-Induced Transformations of Pt(IV) Complexes

| Pt(IV) Complex Type | Light Source | Observed Transformation | Outcome | Reference |

| trans,trans,trans-[Pt(IV)Cl₂(OH)₂(dimethylamine)(isopropylamine)] | UVA (365 nm) | Reduction of Pt(IV) to Pt(II) photoproducts. | Increased rate of hydrolysis and reactivity towards nucleotides for the Pt(II) product. | nih.gov |

| General Photoactive Pt(IV) Complexes | Spatially-directed light | Release of cytotoxic Pt(II) species. | Offers prospect of low toxicity towards normal tissue and selective cytotoxicity towards tumors. | researchgate.netresearchgate.net |

| Carboplatin-based Pt(IV) with BODIPY ligand | Green Light | Rapid activation and release of carboplatin. | Highly stable in the dark, enhanced cytotoxicity upon irradiation. | researchgate.net |

| General Pt(IV) Complex with Quantum Dots | Light | Effective photoreduction of Pt(IV). | A feasible new light-induced method of releasing anticancer Pt(II) drugs. | rsc.org |

Theoretical and Computational Studies of Diamminetetrachloroplatinum Iv

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of transition metal complexes, including those of platinum. nsf.gov It offers a balance between computational cost and accuracy, making it suitable for studying the geometry, electronic structure, and reactivity of compounds like diamminetetrachloroplatinum(IV). nsf.govschrodinger.com

DFT calculations are widely used to predict the stable three-dimensional arrangements of atoms in a molecule by finding the minimum energy structure on the potential energy surface. cp2k.org For platinum complexes, various functionals (e.g., PBE0, B3LYP, BP86) and basis sets are assessed to find a methodology that accurately reproduces experimentally determined structures. nsf.gov Studies have shown that for platinum-containing complexes, the PBE0 functional combined with the def2-TZVP basis set for ligand atoms, along with relativistic approximations (ZORA) and corrections for solvation and dispersion, yields excellent performance in geometry optimization. nsf.gov A good agreement between geometries optimized in vacuum or with a water model and those determined by X-ray crystallography has been observed for various platinum(IV) complexes. acs.org

Once the geometry is optimized, DFT is used to analyze the electronic structure. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For octahedral platinum(IV) complexes, which have a low-spin d⁶ electronic configuration, the HOMO and LUMO are key to understanding their stability and reactivity. acs.orgrsc.org Computations predict the expected two-over-three d-orbital splitting. acs.org The LUMO and LUMO+1 are nearly degenerate and are primarily of σ* character, involving the platinum dz² and dxy orbitals. The HOMO and orbitals close to it in energy are typically composed of dx²-y², dxz, and dyz π* orbitals, as well as nonbonding orbitals from the chloride ligands. acs.org This electronic arrangement is crucial for the complex's stability and its mechanism of action, which often involves reduction to a Pt(II) species. rsc.orgresearchgate.net

Table 1: Comparison of DFT Functionals for Geometry Optimization of Platinum Complexes

| Functional | Description | Common Application |

| PBE0 | Hybrid GGA | Often provides high accuracy for geometries and energies of transition metal complexes. nsf.gov |

| B3LYP | Hybrid GGA | A widely used functional for a broad range of chemical systems. nsf.gov |

| BP86 | GGA | A non-hybrid functional often used for geometry optimizations of large systems. nsf.gov |

| wb97x | Range-separated hybrid | Used for calculating descriptors for QSAR studies of Pt(IV) complexes. acs.org |

This table provides a summary of DFT functionals mentioned in the literature for studying platinum complexes.

Understanding how a complex behaves in solution is critical, as this environment dictates its bioavailability and reactivity. DFT calculations, often combined with continuum solvation models like the SMD model, can be used to study the speciation of platinum complexes. nih.gov These studies investigate the various forms a complex might exist in, such as its hydrolysis products or adducts formed with biological molecules. nih.govrsc.org

For instance, computational studies on platinum(IV) complexes with different axial ligands (e.g., hydroxido, acetato) have been performed to understand their behavior in the presence of bioreductants like glutathione (B108866) and ascorbic acid. researchgate.net These calculations help elucidate the reduction mechanisms, which can be inner-sphere or outer-sphere, and explain why a strict correlation between electrochemical reduction potentials and reaction rates is not always observed. researchgate.net The nature of the ligands and the reductant both play a crucial role in the reduction profile. researchgate.net While specific DFT studies on the speciation of this compound(IV) itself are not detailed in the provided sources, the methodology is well-established for related Pt(IV) prodrugs. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. acs.org DFT is used to calculate a variety of molecular descriptors that serve as the basis for these models. acs.org For platinum(IV) complexes, descriptors such as total and polar surface area, orbital energies (HOMO, LUMO), atomic charges, and dipole moments have been found to be significant. acs.org

In a study of 53 novel platinum(IV) complexes, the hybrid DFT functional wb97x was used to optimize geometries and calculate descriptors. acs.org These descriptors were then used to develop robust QSAR models that could predict the cytotoxicity of the complexes against different cancer cell lines. acs.orgresearchgate.net Such investigations are crucial for the rational design of new platinum(IV) anticancer agents, as they help identify the key physicochemical properties that govern efficacy. unical.itacs.org The models can guide the synthesis of new compounds with potentially improved activity by optimizing properties like reduction potential and lipophilicity. unical.it

Application of Crystal Field Theory and Ligand Field Theory

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are fundamental models used to describe the electronic structure of transition metal complexes. wikipedia.orgbyjus.com CFT treats the metal-ligand interaction as purely electrostatic, where ligands are considered point charges that perturb the energy levels of the metal's d-orbitals. byjus.com LFT is an extension that incorporates principles of molecular orbital theory to provide a more complete picture of bonding, including covalent character. wikipedia.orgresearchgate.net

For a platinum(IV) ion, which has a d⁶ electron configuration, in an octahedral complex like this compound(IV), the five degenerate d-orbitals split into two distinct energy levels under the influence of the six surrounding ligands (two ammine and four chloride). rsc.orglibretexts.org

The d-orbitals that point directly along the x, y, and z axes (the eg set, consisting of dz² and dx²-y²) experience greater electrostatic repulsion from the ligands and are raised in energy. libretexts.orgnumberanalytics.com The orbitals that lie between the axes (the t2g set, consisting of dxy, dxz, and dyz) are lower in energy. libretexts.orgnumberanalytics.com The energy difference between these two sets is known as the crystal field splitting energy (Δo). libretexts.org

For Pt(IV), a third-row transition metal, the crystal field splitting (Δo) is large. This large splitting energy, combined with the +4 oxidation state, means that it is more energetically favorable for the six d-electrons to pair up in the lower-energy t2g orbitals rather than occupying the higher-energy eg orbitals. rsc.org This results in a low-spin t2g⁶eg⁰ electronic configuration, which accounts for the diamagnetic nature and kinetic inertness of octahedral Pt(IV) complexes. acs.orgrsc.org

Table 2: d-Orbital Configuration in Octahedral Pt(IV) Complexes

| Property | Description |

| Metal Ion | Platinum(IV) |

| d-Electron Count | 6 (d⁶) |

| Coordination Geometry | Octahedral |

| d-Orbital Splitting | eg (higher energy) and t2g (lower energy) vaia.com |

| Spin State | Low-spin rsc.org |

| Electron Configuration | t2g⁶ eg⁰ |

This table summarizes the electronic properties of a typical Pt(IV) ion in an octahedral ligand field.

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound(IV), these approaches can range from simple visualizations of its 3D structure to more complex simulations of its interaction with biological targets. purdue.edupurdue.edu

Advanced Research Topics and Future Directions in Diamminetetrachloroplatinum Iv Chemistry

Rational Design and Synthesis of Novel Platinum(IV) Complexes

The rational design of new platinum(IV) complexes is a cornerstone of modern inorganic chemistry, aiming to create molecules with tailored properties. A primary strategy involves the modification of the axial ligands of a stable platinum(IV) core, such as the diamminedichlorido framework. This approach allows for the introduction of new functionalities without altering the fundamental coordination sphere of the platinum center.

A common synthetic route begins with the oxidation of a platinum(II) precursor, like cisplatin (B142131), to a dihydroxido platinum(IV) species. These dihydroxido complexes can then be selectively carboxylated. For instance, (OC-6-43)-dichlorido(N,N-dimethyl-ethane-1,2-diamine)dihydroxidoplatinum(IV) has been successfully mono-carboxylated using succinic anhydride, a reaction driven by the steric hindrance from the methyl groups on the equatorial ligand. rsc.org The resulting complex, possessing a free carboxylic acid group, serves as a versatile platform for further derivatization. Subsequent esterification with various alcohols can yield a series of esters with differing chain lengths and lipophilicity. rsc.org

Researchers have also synthesized series of diamminetetrakis(carboxylato)platinum(IV) complexes. nih.gov These compounds are characterized in detail using a suite of analytical techniques, including elemental analysis, ESI-MS, and multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt). rsc.orgnih.gov In some cases, X-ray crystallography provides definitive structural elucidation. rsc.org The synthesis of platinum(IV) complexes with bioactive axial ligands, such as the non-steroidal anti-inflammatory drug diclofenac, represents another frontier in rational design, aiming to create multi-action therapeutic agents. nih.gov

The characterization of these novel complexes is crucial for understanding their structure and purity. For example, the ¹⁹⁵Pt NMR chemical shifts for a series of diamminetetrakis(carboxylato)platinum(IV) complexes were observed in a narrow range, consistent with an N₂O₄ donor set. nih.gov

Strategies for Modulating Reactivity and Stability of Platinum(IV) Complexes

A key area of investigation is the development of strategies to fine-tune the reactivity and stability of platinum(IV) complexes. The octahedral geometry and d⁶ electronic configuration of Pt(IV) centers render them kinetically inert, which is a desirable property for minimizing off-target reactions. escholarship.org However, their therapeutic action often relies on their reduction to the more reactive platinum(II) species. Therefore, controlling the reduction potential and the rate of this activation process is of paramount importance.

The nature of the axial ligands plays a critical role in modulating these properties. The ease of reduction is influenced by both the electron-withdrawing power and the steric bulk of the axial and equatorial ligands. rsc.org It has been observed that complexes with more electron-withdrawing and bulkier ligands can exhibit faster reduction rates. rsc.org For instance, in complexes with the general formula c,t,c-[PtCl₂(NH₃)₂(X)₂], the ease of reduction follows the order of axial ligands X: Cl > OAc > OH. rsc.org This trend highlights the significant impact of the electronic properties of the axial ligands on the redox behavior of the platinum center.

The stability of platinum(IV) complexes is also a subject of intense study. Their kinetic inertness helps prevent premature degradation and unwanted side reactions. However, the complexes must be sufficiently labile under specific conditions (e.g., the reducing environment of a tumor cell) to release their active components. The interplay between kinetic stability and controlled activation is a central theme in the design of next-generation platinum(IV) compounds.

Ligand modifications are the primary tool for manipulating the chemical behavior of platinum(IV) complexes. By systematically altering the ligands, researchers can influence properties such as lipophilicity, reduction potential, and ultimately, biological activity.

It has been demonstrated that increasing the lipophilicity of the axial ligands in certain series of diamine(dicarboxylato)dichloridoplatinum(IV) complexes leads to enhanced cellular accumulation and greater antiproliferative potency. nih.gov This suggests that by tuning the lipophilicity through ligand modification, the efficacy of these compounds can be significantly improved.

The following table illustrates the relationship between the nature of the axial ligand and the reduction behavior of the platinum(IV) complex.

| Axial Ligand (X) in c,t,c-[PtCl₂(NH₃)₂(X)₂] | Relative Ease of Reduction |

| Chloride (Cl) | High |

| Acetate (OAc) | Medium |

| Hydroxide (OH) | Low |

This table is based on findings that demonstrate a clear trend in reduction potential based on the electron-donating or withdrawing nature of the axial ligands. rsc.org

Unraveling Complex Chemical Transformation Mechanisms

Understanding the mechanisms of chemical transformations is fundamental to predicting and controlling the behavior of diamminetetrachloroplatinum(IV) and its analogs. The reduction of the Pt(IV) center to Pt(II) is a critical activation step for many of its biological applications. This process can be monitored using techniques such as high-performance liquid chromatography (HPLC) and UV-Vis spectroscopy, which can track the disappearance of the Pt(IV) species and the appearance of the Pt(II) product. escholarship.org

The reduction can proceed through either an inner-sphere or outer-sphere electron transfer mechanism. escholarship.org Upon reduction, the axial ligands are typically released. The structures of the resulting Pt(II) products can be influenced by the nature of the Pt(IV) complex and the reducing agent employed. escholarship.org

Ligand substitution reactions are another important class of transformations for platinum complexes. For octahedral complexes, these reactions are generally thought to proceed through a dissociative mechanism, which involves the formation of a five-coordinate intermediate. The kinetics of these substitution reactions can be studied to provide insights into the reaction pathway. While detailed kinetic studies on this compound(IV) itself are not abundant in the literature, the principles of ligand exchange in octahedral coordination compounds provide a framework for understanding its reactivity. Computational studies are also emerging as a powerful tool for elucidating the intricate details of these reaction mechanisms at a molecular level. scielo.brbris.ac.uk

Interdisciplinary Research Integrating Inorganic Chemistry with Related Scientific Fields

The study of this compound(IV) is increasingly transcending the traditional boundaries of inorganic chemistry. A notable area of interdisciplinary research is in supramolecular chemistry, where the self-assembly of platinum(IV) complexes is being explored. Organoplatinum(IV) complexes, in particular, are proving to be valuable building blocks for the construction of complex supramolecular architectures. bohrium.comrsc.org Their inert alkyl-platinum(IV) bonds allow for the incorporation of functional groups capable of forming hydrogen bonds, leading to the self-assembly of one-dimensional polymers, two-dimensional sheets, and even three-dimensional networks. bohrium.com This research opens up possibilities for the development of novel materials with unique structural and functional properties.

Furthermore, the integration of computational chemistry with experimental studies is providing unprecedented insights into the behavior of these complexes. scielo.brbris.ac.uk Density Functional Theory (DFT) and other computational methods are being used to model reaction pathways, predict spectroscopic properties, and rationalize observed reactivity trends. This synergy between theory and experiment is accelerating the pace of discovery in the field.

The continued exploration of this compound(IV) and its derivatives at the interface of inorganic chemistry, materials science, and computational science holds great promise for the development of new technologies and therapeutics.

Q & A

Q. Table 1: Comparative Properties of cis- vs. trans-Diamminetetrachloroplatinum(IV)

Q. Table 2: Recommended Analytical Techniques for Characterization

| Technique | Application | Key Parameters |

|---|---|---|

| XRD | Confirm isomer geometry | Resolution < 0.8 Å, low-temperature data |

| HPLC | Verify isomer purity | C18 column, 10 mM NHOAc mobile phase |

| DFT Modeling | Predict ligand exchange barriers | B3LYP functional, LanL2DZ basis set |

| Cytotoxicity | Assess biological impact | IC assays in HeLa cells |

Guidelines for Methodological Rigor

- Experimental Reproducibility : Adhere to IUPAC guidelines for inorganic synthesis and report failure cases (e.g., unintended Pt(II) byproducts).

- Data Transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) and share spectroscopic raw files via repositories like Zenodo .

- Ethical Compliance : Follow institutional safety protocols for platinum compounds, emphasizing waste disposal and exposure monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.